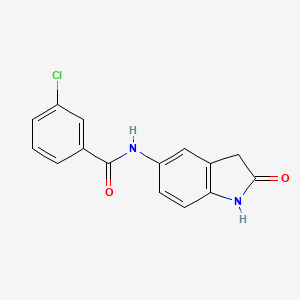![molecular formula C11H14N2OS B6418019 6-ethyl-2-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 502649-06-1](/img/structure/B6418019.png)
6-ethyl-2-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its applications or uses in various fields .
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions like temperature and pressure. .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used. The molecular geometry, bond lengths and angles, and the presence of functional groups are discussed .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, reactivity, etc .Wirkmechanismus
Target of Action
Thieno[2,3-d]pyrimidin-4(1h)-one derivatives have been studied for their antimycobacterial activity , suggesting that they may target enzymes or proteins essential for the survival of Mycobacterium species.
Mode of Action
It’s known that some thieno[2,3-d]pyrimidin-4(1h)-one derivatives exhibit significant antimycobacterial activity . This suggests that these compounds may interact with their targets, leading to the inhibition of essential biochemical processes in the bacteria, thereby exerting their antimicrobial effect.
Biochemical Pathways
Given the antimycobacterial activity of related compounds , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and proliferation of Mycobacterium species.
Result of Action
Related compounds have been found to exhibit antimycobacterial activity , suggesting that this compound may also exert similar effects, leading to the inhibition of Mycobacterium growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-ethyl-2-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one in laboratory experiments is its high potency. This compound has been found to possess anti-inflammatory, anti-oxidant, and anti-tumor properties, as well as a variety of other pharmacological activities. In addition, this compound has been found to reduce the production of pro-inflammatory mediators and to inhibit the activity of cyclooxygenase-2 (COX-2). However, one of the limitations of using this compound in laboratory experiments is its high cost. In addition, this compound is a small molecule compound, which makes it difficult to produce large quantities of the compound in the laboratory.
Zukünftige Richtungen
The potential therapeutic applications of 6-ethyl-2-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one are still being explored. Future research could focus on developing more efficient synthesis methods for this compound, as well as exploring its potential applications in the treatment of inflammation, cancer, and other diseases. In addition, future research could focus on further elucidating the mechanism of action of this compound, as well as exploring its potential side effects and interactions with other drugs. Finally, future research could focus on developing more efficient methods for delivering this compound to the site of action.
Synthesemethoden
6-ethyl-2-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can be synthesized using a number of different methods. The most common method is the reaction of ethyl 2-propan-2-ylthiophene-3-carboxylate with ethyl 2-propan-2-ylthiophene-3-carboxylic acid in the presence of a base, such as potassium carbonate. This reaction produces a mixture of this compound and its isomer, 2-ethyl-3-propan-2-ylthiophene-4-carboxylic acid. The mixture can then be separated and purified by column chromatography. Other methods, such as the reaction of ethyl 2-propan-2-ylthiophene-3-carboxylate with ethyl 2-propan-2-ylthiophene-3-carboxylic acid in the presence of a base, can also be used to synthesize this compound.
Wissenschaftliche Forschungsanwendungen
6-ethyl-2-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has been investigated for its potential therapeutic applications in a number of scientific studies. It has been studied for its anti-inflammatory properties, as well as its ability to inhibit the growth of cancer cells. This compound has also been found to possess anti-oxidant, anti-tumor, and other pharmacological activities. In addition, this compound has been studied for its potential use in the treatment of inflammation, cancer, and other diseases.
Safety and Hazards
Eigenschaften
IUPAC Name |
6-ethyl-2-propan-2-yl-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-4-7-5-8-10(14)12-9(6(2)3)13-11(8)15-7/h5-6H,4H2,1-3H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCZOMDZOZVLOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(NC2=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-methoxyphenyl)-5,7-dimethyl-9-(2-phenylethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6417956.png)
![3-(5-bromo-2-methoxyphenyl)-5,7-dimethyl-9-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6417963.png)
![3-[4-(benzyloxy)phenyl]-9-(2-methoxyethyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6417966.png)

![8-{2-[(5-chloro-2-methylphenyl)amino]ethyl}-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417970.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-{[(furan-2-yl)methyl](propan-2-yl)amino}ethyl)propanamide](/img/structure/B6417986.png)
![4-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-9-yl}benzene-1-sulfonamide](/img/structure/B6417996.png)
![1-(3-{1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}propyl)piperidine-4-carboxamide](/img/structure/B6418003.png)


![8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6418032.png)


![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B6418049.png)
